Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
CAS No.: 76101-13-8
VCID: VC0014588
Molecular Formula: C21H23NO10
Molecular Weight: 449.4 g/mol
* For research use only. Not for human or veterinary use.

Description | Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside is a chemical compound with a molecular formula of C21H23NO9S and a molecular weight of 465.473 g/mol . It appears as a white crystalline powder and has a melting point of 150°C . The compound is also known under the names Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside 98.0+%, and TCI America™ . A similar compound, 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose, has a molecular formula of C20H21NO9 and a molecular weight of 435.4 g/mol . Another related compound is 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide, which has a molecular formula of C14H20N4O8 and a molecular weight of 372.33 g/mol . When creating a resume as a research assistant, it's best to highlight relevant research skills, knowledge of research methodologies, and the ability to work independently . Strong resumes focus on relevance and clarity, emphasizing skills like data collection and analysis . Action verbs such as analyzed, collaborated, conducted, and managed are useful when describing research experience . |
---|---|
CAS No. | 76101-13-8 |
Product Name | Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside |
Molecular Formula | C21H23NO10 |
Molecular Weight | 449.4 g/mol |
IUPAC Name | [(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C21H23NO10/c1-10(23)29-9-15-17(30-11(2)24)18(31-12(3)25)16(21(28-4)32-15)22-19(26)13-7-5-6-8-14(13)20(22)27/h5-8,15-18,21H,9H2,1-4H3/t15-,16-,17-,18-,21-/m1/s1 |
Standard InChIKey | XNOVFZQMJSRWNJ-PDOZGGDVSA-N |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Synonyms | Methyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranoside 3,4,6-Triacetate; Methyl 2-Deoxy-2-phthalimido-β-D-glucopyranoside Triacetate; |
PubChem Compound | 13831920 |
Last Modified | Sep 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume